1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride
Overview
Description
“1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride” is a chemical compound with the molecular formula C20H23Cl2NO2 and a molecular weight of 380.3 g/mol . It is not intended for human or veterinary use and is used for research purposes .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 380.3 g/mol . Other physical and chemical properties are not specified in the available sources.Scientific Research Applications
Synthesis and Stereochemistry
The compound has been studied for its synthesis and stereochemistry, particularly in the context of diastereoisomeric piperidin-4-ols and their derivatives. Research by Casy and Jeffery (1972) focused on synthesizing cis and trans diastereoisomers of 1,3-dimethylpiperidin-4-ols, including acetate, benzilate, and diphenylacetate esters. The configurations and preferred conformations were determined using p.m.r. characteristics, providing insights into the stereochemical aspects of related compounds, including 1-methylpiperidin-4-yl derivatives (Casy & Jeffery, 1972).
Protective Groups in Synthesis
Another application lies in the use of piperidin-4-yl derivatives as protective groups for hydroxy functions in synthetic chemistry. Reese, Serafinowska, and Zappia (1986) explored the acid lability of 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl and its comparison to other protective groups, highlighting its potential utility in oligoribonucleotide synthesis under mild hydrolytic conditions (Reese, Serafinowska, & Zappia, 1986).
Crystal Structure Analysis
The compound's derivatives have also been subjects for crystal structure analysis. Gümüş et al. (2022) synthesized and analyzed 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, providing detailed insights into the molecule's crystal structure and intermolecular interactions, such as hydrogen bonds, which could be relevant for understanding the structural properties of 1-methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride derivatives (Gümüş et al., 2022).
Intermediate in Pharmaceutical Synthesis
Fu De-cai (2008) investigated the synthesis of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester, an intermediate and metabolite of propiverine hydrochloride. This research highlights the compound's role in pharmaceutical synthesis, where the specific procedures and yields were studied to optimize the synthesis process and confirm the chemical structure through various analytical methods (Fu De-cai, 2008).
properties
IUPAC Name |
(1-methylpiperidin-4-yl) 2-chloro-2,2-diphenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2.ClH/c1-22-14-12-18(13-15-22)24-19(23)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVSMIXIHMPFDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553823 | |
Record name | 1-Methylpiperidin-4-yl chloro(diphenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride | |
CAS RN |
54556-99-9 | |
Record name | Benzeneacetic acid, α-chloro-α-phenyl-, 1-methyl-4-piperidinyl ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54556-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylpiperidin-4-yl chloro(diphenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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